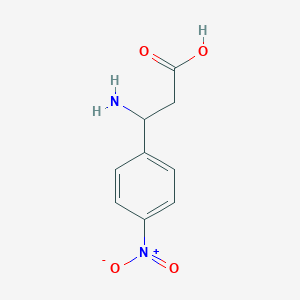![molecular formula C9H9N5O4 B010547 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) CAS No. 107698-73-7](/img/structure/B10547.png)
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to the modulation of various biological processes, including cell proliferation, apoptosis, and immune function.
Effets Biochimiques Et Physiologiques
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) has been found to have a wide range of biochemical and physiological effects. These include the inhibition of tumor cell growth, the modulation of cytokine production, and the regulation of immune function. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) in lab experiments is its ability to modulate various biological processes. This makes it a valuable tool for researchers studying these areas. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.
Orientations Futures
There are several future directions for research on 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)). One area of interest is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is potential for the development of new therapies based on the biochemical and physiological effects of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)), particularly in the areas of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) can be achieved through a variety of methods. One commonly used method involves the reaction of 2-amino-6-chloropurine with acetic anhydride and sodium acetate in acetic acid. This reaction produces 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy-9H-imidazo[1,2-a]purin-9-one as a white crystalline solid.
Applications De Recherche Scientifique
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)) has been used extensively in scientific research due to its ability to modulate various biological processes. This compound has been found to have antitumor, anti-inflammatory, and immunomodulatory effects, making it a valuable tool for researchers studying these areas.
Propriétés
Numéro CAS |
107698-73-7 |
|---|---|
Nom du produit |
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) |
Formule moléculaire |
C9H9N5O4 |
Poids moléculaire |
251.2 g/mol |
Nom IUPAC |
5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C9H9N5O4/c1-3(15)13-7(17)8(18)14-6(16)4-5(11-2-10-4)12-9(13)14/h2,7-8,17-18H,1H3,(H,10,11) |
Clé InChI |
HKPVJQALSWTNQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)O)O |
SMILES canonique |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)O)O |
Synonymes |
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



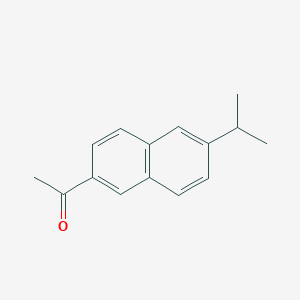
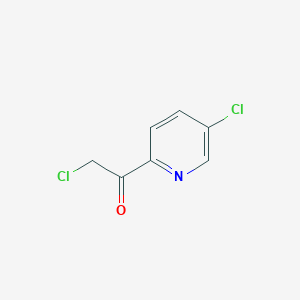
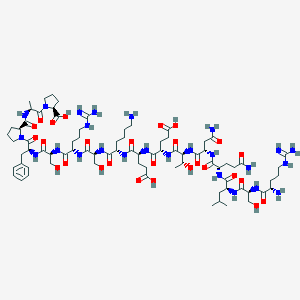
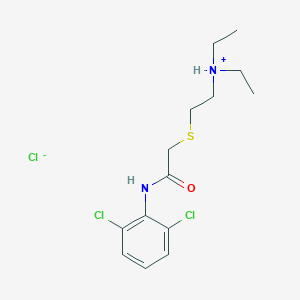
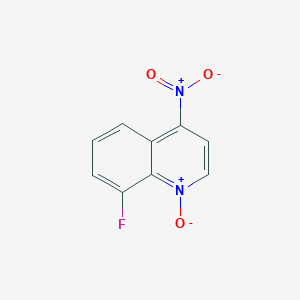
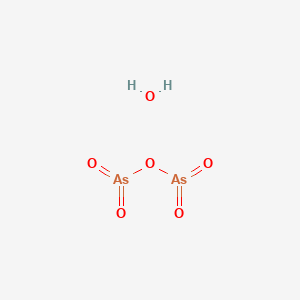
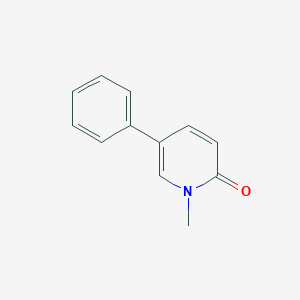
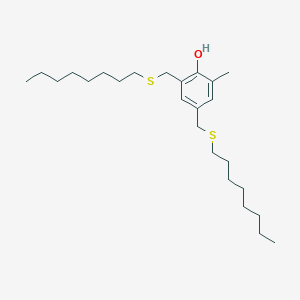
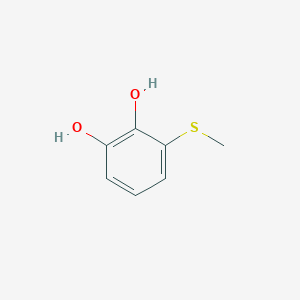
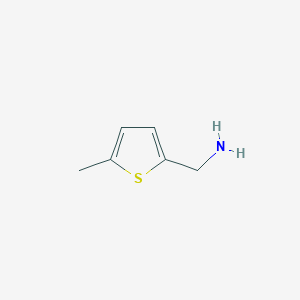
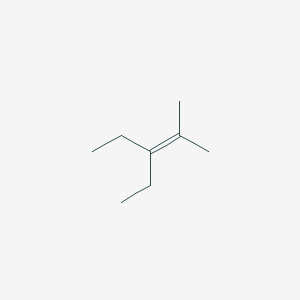
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)

